molecular formula C13H18F3N3 B13540969 2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline

2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline

Cat. No.: B13540969
M. Wt: 273.30 g/mol
InChI Key: GMOSMAVLEJAOFU-UHFFFAOYSA-N
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Description

2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline is an organic compound that features a piperazine ring substituted with a trifluoropropyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Introduction of the Trifluoropropyl Group: The trifluoropropyl group is introduced via nucleophilic substitution reactions using 1,1,1-trifluoropropan-2-yl halides.

    Coupling with Aniline: The final step involves coupling the substituted piperazine with aniline under conditions that promote nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow chemistry techniques to enhance yield and purity. These methods often use automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorinating agents like thionyl chloride for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated anilines.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how these groups influence the interaction of molecules with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure is conducive to binding with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the piperazine ring facilitates binding to receptors or enzymes. This combination can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1,1,1-Trifluoromethyl)piperazin-1-yl]aniline
  • 2-[4-(1,1,1-Trifluoroethyl)piperazin-1-yl]aniline
  • 2-[4-(1,1,1-Trifluorobutyl)piperazin-1-yl]aniline

Uniqueness

Compared to similar compounds, 2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline offers a balance between hydrophobicity and steric effects due to the trifluoropropyl group. This balance can enhance its binding affinity and selectivity for certain biological targets, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C13H18F3N3

Molecular Weight

273.30 g/mol

IUPAC Name

2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline

InChI

InChI=1S/C13H18F3N3/c1-10(13(14,15)16)18-6-8-19(9-7-18)12-5-3-2-4-11(12)17/h2-5,10H,6-9,17H2,1H3

InChI Key

GMOSMAVLEJAOFU-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)N1CCN(CC1)C2=CC=CC=C2N

Origin of Product

United States

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